molecular formula C8H7ClO B1581470 2-(4-Chlorophenyl)oxirane CAS No. 2788-86-5

2-(4-Chlorophenyl)oxirane

Cat. No.: B1581470
CAS No.: 2788-86-5
M. Wt: 154.59 g/mol
InChI Key: IBWLXNDOMYKTAD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)oxirane, also known as 4-chlorostyrene oxide, is an organic compound with the molecular formula C8H7ClO. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-chlorostyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of sulfur ylides. For example, the reaction of 4-chlorobenzaldehyde with dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) can produce the corresponding epoxide. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.

    Oxidation: Hydrogen peroxide (H2O2) or peracids in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: β-substituted alcohols.

    Oxidation: Diols or other oxidized derivatives.

    Reduction: Alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)oxirane involves its reactivity towards nucleophiles. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic intermediate .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)oxirane
  • 2-(4-Fluorophenyl)oxirane
  • Styrene oxide
  • Cyclohexene oxide

Comparison: 2-(4-Chlorophenyl)oxirane is unique due to the presence of the chlorine atom on the phenyl ring, which influences its reactivity and physical properties. Compared to its bromine and fluorine analogs, the chlorine derivative exhibits different reactivity patterns in nucleophilic substitution and other reactions. Styrene oxide and cyclohexene oxide, while similar in structure, lack the halogen substituent, resulting in distinct chemical behaviors.

Properties

IUPAC Name

2-(4-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWLXNDOMYKTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950565
Record name 2-(4-Chlorophenyl)oxirane
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2788-86-5
Record name 4-Chlorostyrene oxide
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Record name 4-Chlorostyrene oxide
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Record name 2-(4-Chlorophenyl)oxirane
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Record name 2-(4-chlorophenyl)oxirane
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Record name 4-CHLOROSTYRENE OXIDE
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Synthesis routes and methods I

Procedure details

To 20 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 2 mM of para-chlorostyrene oxide and 1.2 mM of NaN3, 1.0 mg of purified enzyme, obtained as described in Example 1, was added. At 55% conversion, reaction was stopped and the solution was extracted with diethylether. The organic phase was analysed by chiral GC. The remaining (S)-para-chloro styrene oxide was obtained with an e.e. of higher than 99% and (R)-2-azido-1-(para-chloro-phenyl)-ethanol with an e.e. of 98%.
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Synthesis routes and methods II

Procedure details

To 20 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 2 mM of para-chlorostyrene oxide and 1.2 mM of NaNO2, 1.0 mg of purified enzyme, obtained as described in Example 1, was added. At 58% conversion, reaction was stopped and the solution was extracted with diethylether. The organic phase was analysed by chiral GC. The remaining (S)-para-chloro styrene oxide was obtained with an e.e. of higher than 99%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation of 2-(4-chlorophenyl)oxirane discussed in the research paper?

A1: The research paper investigates the oxidative transformations of this compound in the presence of p-toluenesulfonic acid as a catalyst. [] While the abstract doesn't detail specific products, it suggests that the epoxide ring, a highly reactive functional group, undergoes opening and subsequent reactions under these conditions.

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